5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

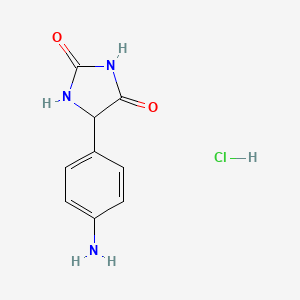

5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride (C₉H₉N₃O₂·HCl) features a fused imidazolidine ring system with two ketone groups at positions 2 and 4. The molecular architecture includes a planar five-membered ring (imidazolidine) substituted with a 4-aminophenyl group at position 5. The hydrochloride counterion likely forms ionic interactions with the protonated amino group, influencing crystal packing.

Key structural features :

- Core structure : A bicyclic system comprising a five-membered imidazolidine ring fused to a benzene ring via a methylene bridge.

- Substituents :

Crystallographic considerations :

While specific crystal data for this compound is not explicitly reported, related hydantoin derivatives exhibit layered structures stabilized by hydrogen bonds and π-π interactions. The hydrochloride form likely adopts a crystalline lattice where Cl⁻ ions bridge between adjacent molecules via N–H···Cl interactions, with aromatic rings participating in offset stacking.

Spectroscopic Identification (NMR, IR, UV-Vis)

Spectroscopic data for this compound aligns with functional group characteristics and electronic transitions.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (NH₂C₆H₄) | 6.5–7.5 | m (broad) |

| Imidazolidine NH | 10.0–12.0 | s (broad) |

| Methylene bridge | 3.5–4.0 | t |

¹³C NMR :

| Carbon Environment | δ (ppm) |

|---|---|

| C=O (imidazolidine) | 155–175 |

| Aromatic carbons | 115–130 |

| Methylene bridge | 35–40 |

Note: Protonated amino groups resonate downfield due to electron-withdrawing effects from the imidazolidine ring.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| N–H (stretch) | 3300–3500 | NH₂, NH |

| C=O (stretch) | 1650–1750 | Imidazolidine ketones |

| C–N (stretch) | 1350–1450 | Ring vibrations |

UV-Vis Spectroscopy

The compound exhibits strong absorption in the UV region due to π→π* transitions in the aromatic system. A characteristic band near 250–300 nm corresponds to conjugated π systems, while a shoulder at 350–400 nm may arise from charge-transfer interactions involving the amino group.

X-ray Diffraction Studies and Conformational Analysis

Though direct X-ray data for this compound is unavailable, insights can be drawn from structurally analogous hydantoins:

Key Conformational Features

Planar Imidazolidine Ring :

Hydrogen Bonding Networks :

Aromatic Stacking :

Tautomeric Equilibrium Studies in Solution Phase

The compound may exhibit tautomeric equilibria influenced by solvent polarity and pH.

Proposed Tautomers

| Tautomer | Structure | Stability Factors |

|---|---|---|

| Keto form | Dominant in neutral conditions, stabilized by resonance between C=O groups. | |

| Enol form | Rare, possible under acidic conditions due to protonation of carbonyl oxygens. |

Experimental Observations

NMR Evidence :

Theoretical Calculations :

pH-Dependent Behavior

At low pH, the amino group protonates (NH₃⁺), increasing electrophilicity at the imidazolidine ring and potentially shifting the equilibrium toward enol forms. Conversely, deprotonation at high pH may destabilize the keto form due to reduced resonance stabilization.

Summary of Key Findings

| Section | Critical Data |

|---|---|

| Molecular Architecture | Planar imidazolidine ring, 4-aminophenyl substituent, ionic interactions with Cl⁻. |

| Spectroscopy | NH₂/NH signals at 3300–3500 cm⁻¹ (IR), aromatic π→π* transitions at 250–300 nm (UV-Vis). |

| X-ray Studies | Hypothetical layered structure with N–H···Cl and π-stacking interactions. |

| Tautomerism | Keto form dominant in neutral conditions; enol form possible under acidic conditions. |

Properties

IUPAC Name |

5-(4-aminophenyl)imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.ClH/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7;/h1-4,7H,10H2,(H2,11,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBODXAHVCQHJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059932-81-7 | |

| Record name | 5-(4-aminophenyl)imidazolidine-2,4-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of 4-aminobenzylamine with glyoxal in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazolidine ring. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, polar solvents, elevated temperatures.

Major Products:

Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups.

Reduction: Formation of reduced derivatives, such as amines or alcohols.

Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Biological Activities

1. Anticonvulsant Properties

Research indicates that derivatives of imidazolidine-2,4-dione compounds exhibit anticonvulsant activity. For instance, studies have shown that various derivatives can effectively inhibit seizures in animal models, suggesting a potential role in treating epilepsy and other seizure disorders .

2. Antibacterial and Antifungal Activity

Hydantoin derivatives, including 5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride, have demonstrated significant antibacterial and antifungal properties. These compounds have been explored as potential agents in treating infections caused by resistant bacterial strains .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation in various biological models, which could be beneficial for conditions such as arthritis or other inflammatory diseases .

4. Antidiabetic Potential

There is evidence suggesting that imidazolidine derivatives can lower blood sugar levels, making them candidates for diabetes treatment. This effect may be due to their influence on insulin sensitivity or glucose metabolism .

Case Study 1: Anticonvulsant Activity

In a study examining the anticonvulsant effects of various derivatives of imidazolidine-2,4-dione, researchers utilized the Strychnine Induced Convulsion Method on animal models. The results indicated that specific modifications to the imidazolidine structure significantly enhanced anticonvulsant efficacy compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 3: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokines in cultured macrophages. This action indicates its potential utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride with structurally related hydantoin derivatives, focusing on substituents, synthesis, physical properties, and biological activities:

Key Observations:

Substituent Effects on Bioactivity: Antidepressant Activity: The 4-dimethylaminobenzyl group in enhances CNS penetration, while the 4-aminophenyl group in the target compound may favor peripheral targets due to higher polarity. Enzyme Inhibition: Sulfonyl and fluorophenyl groups (e.g., ) improve aldose reductase inhibition, likely through hydrophobic and electrostatic interactions.

Structural and Spectral Differences: NMR Shifts: The 4-aminophenyl group in the target compound shows aromatic protons at δ ~7.0–7.5 ppm, distinct from thiomorpholinomethyl (δ ~3.85–4.10 ppm) or benzylidene (δ ~7.8–8.0 ppm) substituents . Crystal Packing: Sulfonyl derivatives () form dimeric structures via N–H⋯O bonds, whereas benzylidene analogs () adopt planar conformations due to conjugation.

Synthetic Accessibility :

- The target compound is synthesized via straightforward benzoylation , while arylpiperazine derivatives () require multistep coupling, reducing yield scalability.

Biological Activity

5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride, also known as a derivative of imidazolidine-2,4-dione, has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that contributes to its biological properties. The imidazolidine ring is known for its ability to interact with various biological macromolecules, leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may modulate receptor activity, impacting neurotransmission and other signaling pathways.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anticonvulsant Activity : Studies have demonstrated that derivatives of imidazolidine-2,4-dione possess anticonvulsant properties. For instance, one study highlighted the efficacy of related compounds in reducing seizure activity in animal models .

- Cardiovascular Effects : Research indicates that certain derivatives can induce hypotension and bradycardia by affecting vascular tone through endothelial mechanisms .

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may exhibit antibacterial activity against various strains, although further studies are required to confirm these effects .

Anticonvulsant Studies

In a study involving various derivatives of imidazolidine-2,4-dione, it was found that specific compounds significantly reduced seizure frequency in rodent models. The mechanism was linked to the modulation of neurotransmitter release and enhancement of GABAergic activity .

Cardiovascular Research

A notable study assessed the cardiovascular impacts of this compound. The findings revealed dose-dependent hypotensive effects in vivo, attributed to increased nitric oxide release from endothelial cells .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticonvulsant, Hypotensive | Enzyme inhibition, Receptor modulation |

| 5,5-Diphenylimidazolidine-2,4-dione | Antimicrobial | Antioxidant properties |

| 3-Oxopropanoyl derivatives | Anticonvulsant | GABAergic enhancement |

Q & A

Q. What are the key considerations for synthesizing 5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride in a laboratory setting?

The synthesis typically involves multi-step reactions starting from aromatic precursors. For example, imidazolidine derivatives often require:

- Step 1 : Formation of the imidazolidine core via cyclization reactions using reagents like urea or thiourea derivatives under acidic or basic conditions.

- Step 2 : Introduction of the 4-aminophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic systems).

- Step 3 : Hydrochloride salt formation by treating the free base with hydrochloric acid to enhance solubility and stability . Critical parameters include temperature control (e.g., 80–120°C for cyclization), solvent selection (DMF or dichloromethane), and catalyst optimization (e.g., palladium for coupling reactions) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Analytical validation should combine:

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization).

- Spectroscopy :

- NMR (¹H/¹³C) to confirm backbone structure (e.g., imidazolidine protons at δ 3.5–4.5 ppm, aromatic protons at δ 6.5–7.5 ppm).

- IR to identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amine groups (N-H at ~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can conflicting biological activity data for structurally similar imidazolidine derivatives be resolved?

Discrepancies in activity (e.g., enzyme inhibition vs. no effect) may arise from:

- Subtle structural variations : Compare analogs like 5,5-diphenylimidazolidine-2,4-dione (enhanced lipophilicity) vs. 1-(aminomethyl)-3-methyl derivatives (altered hydrogen-bonding capacity).

- Experimental conditions : Differences in assay pH, solvent (DMSO vs. aqueous buffers), or protein conformation (e.g., metalloproteinase flexibility in docking studies).

- Validation strategies : Cross-test compounds in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches can predict reaction outcomes. For example:

- ICReDD’s workflow : Combines computational reaction path exploration with experimental validation to optimize conditions (e.g., solvent polarity, catalyst loading).

- Key metrics : Activation energy barriers (<50 kcal/mol for feasible reactions) and frontier molecular orbital analysis (HOMO-LUMO gaps guiding electrophilic/nucleophilic behavior) .

Q. How can researchers scale up the synthesis of this compound while maintaining yield and purity?

Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:

- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization).

- Process optimization : Adjust catalyst concentration (e.g., 1–5 mol% Pd for coupling) and solvent-to-substrate ratios.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time purity tracking .

Q. What methodologies are recommended for studying its interaction with biological targets like metalloproteinases?

Use a combination of:

- Molecular docking : AutoDock or Schrödinger Suite to predict binding modes (e.g., interactions with Zn²+ in metalloproteinase active sites).

- Kinetic assays : Measure IC₅₀ values under physiological pH (7.4) and temperature (37°C).

- Structural biology : Co-crystallization or cryo-EM to visualize binding pockets .

Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in solubility data across studies?

Solubility variations (e.g., 10 mM in DMSO vs. <1 mM in water) may stem from:

- Salt form : Hydrochloride salts generally improve aqueous solubility vs. free bases.

- Measurement protocols : Use standardized methods (e.g., shake-flask vs. potentiometric titration).

- Temperature control : Report data at 25°C ± 1°C to ensure comparability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in biological assays?

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact (risk of irritation per GHS Category 2).

- Ventilation : Use fume hoods during weighing and dissolution.

- Spill management : Neutralize hydrochloric acid residues with sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.